molecular formula C7H6N6S B14519913 4,5-Dicyano-1H-imidazol-2-yl N'-methylcarbamimidothioate CAS No. 62583-64-6

4,5-Dicyano-1H-imidazol-2-yl N'-methylcarbamimidothioate

Cat. No.: B14519913
CAS No.: 62583-64-6
M. Wt: 206.23 g/mol
InChI Key: VTDCWPJIMWKIDC-UHFFFAOYSA-N
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Description

4,5-Dicyano-1H-imidazol-2-yl N’-methylcarbamimidothioate is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dicyano-1H-imidazol-2-yl N’-methylcarbamimidothioate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild reaction conditions, which can include the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies but with enhanced reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can significantly improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dicyano-1H-imidazol-2-yl N’-methylcarbamimidothioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Mechanism of Action

The mechanism of action of 4,5-Dicyano-1H-imidazol-2-yl N’-methylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Enviroxime: An antiviral agent.

Uniqueness

4,5-Dicyano-1H-imidazol-2-yl N’-methylcarbamimidothioate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

62583-64-6

Molecular Formula

C7H6N6S

Molecular Weight

206.23 g/mol

IUPAC Name

(4,5-dicyano-1H-imidazol-2-yl) N'-methylcarbamimidothioate

InChI

InChI=1S/C7H6N6S/c1-11-6(10)14-7-12-4(2-8)5(3-9)13-7/h1H3,(H2,10,11)(H,12,13)

InChI Key

VTDCWPJIMWKIDC-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)SC1=NC(=C(N1)C#N)C#N

Origin of Product

United States

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